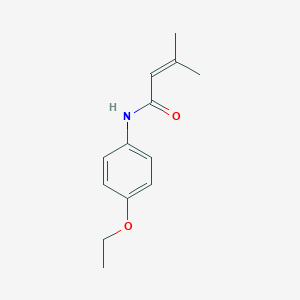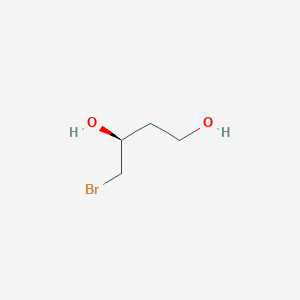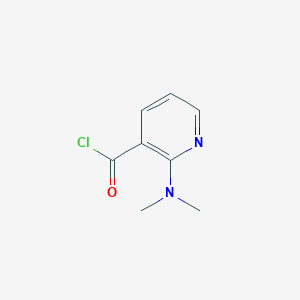
2-(二甲基氨基)吡啶-3-甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diMethylaMino)pyridine-3-carbonyl chloride is a chemical compound known for its reactivity and versatility in organic synthesis. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
2-(diMethylaMino)pyridine-3-carbonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
2-(Dimethylamino)nicotinoyl chloride, also known as 2-(diMethylaMino)pyridine-3-carbonyl chloride, is primarily used in the field of organic synthesis . It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-(Dimethylamino)nicotinoyl chloride interacts with its target, the organoboron reagent, through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-(Dimethylamino)nicotinoyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of a new carbon–carbon bond .
Result of Action
The primary result of the action of 2-(Dimethylamino)nicotinoyl chloride is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-(Dimethylamino)nicotinoyl chloride can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the specific organoboron reagent used in the reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diMethylaMino)pyridine-3-carbonyl chloride typically involves the chlorination of 2-(diMethylaMino)pyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of 2-(diMethylaMino)pyridine-3-carbonyl chloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-(diMethylaMino)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(diMethylaMino)pyridine-3-carboxylic acid.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve mild bases such as triethylamine or pyridine.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild to moderate temperatures.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.
Major Products Formed
Amides, esters, and thioesters: From nucleophilic substitution reactions.
2-(diMethylaMino)pyridine-3-carboxylic acid: From hydrolysis.
Biaryl compounds: From coupling reactions.
相似化合物的比较
Similar Compounds
2-(diMethylaMino)pyridine: A precursor in the synthesis of 2-(diMethylaMino)pyridine-3-carbonyl chloride.
4-(diMethylaMino)pyridine: A related compound used as a nucleophilic catalyst in organic synthesis.
Uniqueness
2-(diMethylaMino)pyridine-3-carbonyl chloride is unique due to its specific reactivity as an acylating agent, which allows for the formation of a wide range of derivatives. Its ability to participate in coupling reactions also sets it apart from other similar compounds .
属性
IUPAC Name |
2-(dimethylamino)pyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8-6(7(9)12)4-3-5-10-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPRWKRDZMHXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622425 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181132-78-5 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)

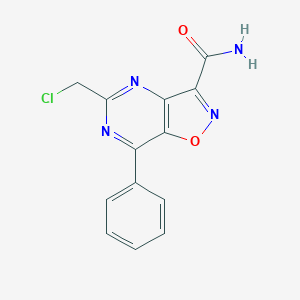
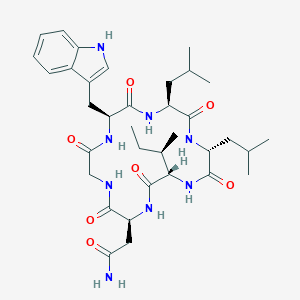

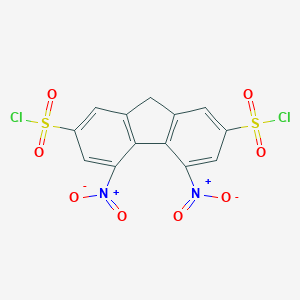
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
